molecular formula C17H16ClNO3 B5836174 N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide

Cat. No. B5836174
M. Wt: 317.8 g/mol
InChI Key: HNNDOCBQIVEQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide, also known as ACEB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide class of compounds and has been found to have various biological activities. ACEB has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It has also been found to reduce inflammation and pain in animal models. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also some limitations to using N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in treating cancer in humans is yet to be established.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide. One of the areas of interest is the development of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide and its effects on different signaling pathways. Further research is also needed to establish the efficacy of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in treating cancer in humans and to determine its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized using different methods and has been found to have various biological activities. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been studied for its anticancer, anti-inflammatory, and analgesic properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in treating cancer and other diseases.

Synthesis Methods

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-chloro-4-ethoxybenzoic acid with acetic anhydride and anhydrous aluminum chloride in dichloromethane. The resulting product is then treated with ammonia to obtain N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide. Another method involves the reaction of 4-acetylphenyl isocyanate with 3-chloro-4-ethoxyaniline in ethanol to obtain N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide.

Scientific Research Applications

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been found to have various biological activities, making it a potential candidate for scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory and pain-related disorders.

properties

IUPAC Name

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-22-16-9-6-13(10-15(16)18)17(21)19-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNDOCBQIVEQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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